molecular formula C15H24N2O3 B14146567 2-Benzyl-4-hydroxy-5-propoxypentanehydrazide CAS No. 105273-75-4

2-Benzyl-4-hydroxy-5-propoxypentanehydrazide

Katalognummer: B14146567
CAS-Nummer: 105273-75-4
Molekulargewicht: 280.36 g/mol
InChI-Schlüssel: FNGRCNODTJAFTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-4-hydroxy-5-propoxypentanehydrazide is an organic compound with a complex structure that includes a benzyl group, a hydroxy group, and a propoxy group attached to a pentanehydrazide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-hydroxy-5-propoxypentanehydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzyl bromide with 4-hydroxy-5-propoxypentanehydrazide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-4-hydroxy-5-propoxypentanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the hydrazide group can produce an amine.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-4-hydroxy-5-propoxypentanehydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Benzyl-4-hydroxy-5-propoxypentanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the hydroxy and propoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Benzyl-4-hydroxy-5-isobutoxypentanehydrazide
  • 2-Benzyl-4-hydroxy-5-(3-methylbutoxy)pentanehydrazide

Uniqueness

2-Benzyl-4-hydroxy-5-propoxypentanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or binding affinities, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

105273-75-4

Molekularformel

C15H24N2O3

Molekulargewicht

280.36 g/mol

IUPAC-Name

2-benzyl-4-hydroxy-5-propoxypentanehydrazide

InChI

InChI=1S/C15H24N2O3/c1-2-8-20-11-14(18)10-13(15(19)17-16)9-12-6-4-3-5-7-12/h3-7,13-14,18H,2,8-11,16H2,1H3,(H,17,19)

InChI-Schlüssel

FNGRCNODTJAFTD-UHFFFAOYSA-N

Kanonische SMILES

CCCOCC(CC(CC1=CC=CC=C1)C(=O)NN)O

Löslichkeit

34.3 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.